
Taglutimid
Übersicht
Beschreibung
Taglutimid ist eine sedativ-hypnotische Verbindung, die zur Klasse der Glutarimid-Derivate gehört. Es wurde auf seine pharmakologischen Eigenschaften untersucht, einschließlich seiner Auswirkungen auf den Arzneimittelstoffwechsel und die Aktivität des zentralen Nervensystems . This compound hat aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivität Potenzial in verschiedenen therapeutischen Anwendungen gezeigt .
Wissenschaftliche Forschungsanwendungen
Chemical Properties of Taglutimide
Taglutimide is a derivative of glutamic acid, characterized by its imide functionality. Its chemical structure allows for interactions with biological systems, making it a candidate for various applications in drug development and research.
Medicinal Chemistry Applications
1. Neuropharmacology
Taglutimide has shown promise in neuropharmacological studies. Preclinical research indicates that it does not produce toxic effects when administered orally at high dosages in mice, suggesting a favorable safety profile for further exploration in neurological disorders .
2. Anticancer Research
In the realm of oncology, Taglutimide has been investigated for its potential to inhibit tumor growth. Studies have focused on its ability to modify the tumor microenvironment and enhance the efficacy of existing cancer therapies. The compound's mechanisms are being explored to understand how it can synergistically work with other anticancer agents to improve treatment outcomes .
Pharmacological Insights
1. Drug Development
Taglutimide is being evaluated for its role in developing new therapeutic agents. Its structural analogs are being synthesized to enhance bioactivity and reduce side effects. Research has indicated that modifications to the Taglutimide structure can lead to compounds with improved pharmacokinetic properties .
2. Toxicological Studies
Toxicological assessments have been critical in evaluating the safety of Taglutimide. Studies have demonstrated that certain derivatives exhibit teratogenic effects, while others do not show significant embryotoxicity at varying doses, highlighting the importance of structure-activity relationships in drug design .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of Taglutimide derivatives found that specific compounds could reduce oxidative stress markers in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 2: Synergistic Antitumor Activity
Research examining the combination of Taglutimide with traditional chemotherapeutics revealed enhanced antitumor activity against glioma cells. The study utilized mathematical modeling to optimize drug combinations, demonstrating Taglutimide's role in personalized medicine approaches for cancer treatment .
Data Tables
Wirkmechanismus
- Taglutimide is a sedative-hypnotic glutarimide derivative . However, specific primary targets for taglutimide are not well-documented in the literature.
- It significantly influences drug metabolism, impacting plasma levels of certain drugs and the duration of drug-induced effects in rats.
- Taglutimide is lipophilic and accelerates the in vitro metabolism of specific drugs without significantly increasing liver weight or protein content .
- It differs from other inducing agents by not being a substrate of monooxygenases .
Target of Action
Mode of Action
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Taglutimide interacts with various enzymes and proteins in the body. It has been observed to potentiate the analgesic action of morphine . It does not influence motor coordination or the toxicity of ethanol .
Cellular Effects
Taglutimide influences cell function by inducing changes in the central nervous system. It reduces spontaneous motor activity and potentiates the central-depressant effect of pentobarbital . It also antagonizes the central-stimulant effect of amphetamine .
Molecular Mechanism
It is known that it does not produce any toxic effects when administered orally to mice, even at very high dosages .
Temporal Effects in Laboratory Settings
In laboratory settings, Taglutimide has been observed to decrease the plasma dicoumarol level and shorten the duration of hexobarbital-induced narcosis in rats . It also accelerates the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .
Dosage Effects in Animal Models
The effects of Taglutimide vary with different dosages in animal models. It has been observed that pretreatment with Taglutimide significantly decreases the plasma dicoumarol level and shortens the duration of hexobarbital-induced narcosis in rats .
Metabolic Pathways
Taglutimide is involved in various metabolic pathways. It has been observed to accelerate the in vitro metabolism of dicoumarol, hexobarbital, o-nitrophenyl acetate, and procaine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Taglutimid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Glutarimid-Derivate beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von Glutarimid mit bestimmten Reagenzien unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet Reinigungsschritte, um Verunreinigungen zu entfernen und den gewünschten Reinheitsgrad für pharmazeutische Anwendungen zu erreichen .
Analyse Chemischer Reaktionen
Reaktionstypen
Taglutimid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen pharmakologischen Eigenschaften umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und bestimmte Katalysatoren. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate erzeugen, während Reduktionsreaktionen reduzierte Formen der Verbindung ergeben .
Vergleich Mit ähnlichen Verbindungen
Taglutimid ist im Vergleich zu anderen Glutarimid-Derivaten aufgrund seiner spezifischen pharmakologischen Eigenschaften und chemischen Struktur einzigartig. Ähnliche Verbindungen umfassen:
Thalidomid: Bekannt für seine sedativen und immunmodulatorischen Wirkungen.
Glutarimid: Die Stammverbindung mit verschiedenen Derivaten, die in verschiedenen therapeutischen Anwendungen eingesetzt werden.
This compound zeichnet sich durch seine einzigartige Kombination aus sedativ-hypnotischen Eigenschaften und seinem Einfluss auf den Arzneimittelstoffwechsel aus, was es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendung macht .
Biologische Aktivität
Taglutimide, a derivative of thalidomide, has garnered interest due to its pharmacological properties and potential therapeutic applications. This article explores the biological activity of taglutimide, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Taglutimide is structurally related to thalidomide, possessing a glutarimide ring. Studies have shown that the addition of N-alkyl groups to the glutarimide ring does not significantly alter its ability to inhibit tumor necrosis factor-alpha (TNF-α) production. In vitro experiments indicated that taglutimide and its N-alkyl analogs inhibited TNF-α synthesis by approximately 60% in lipopolysaccharide-stimulated human peripheral blood mononuclear cell cultures. The stability of taglutimide was assessed in various phosphate buffer solutions at different temperatures, revealing half-lives ranging from 25 to 35 hours at physiological pH levels .
Sedative and Hypnotic Properties
Taglutimide has been identified as a new sedative-hypnotic agent. Research indicates that it does not produce toxic effects even at high dosages in animal models. Its central nervous system (CNS) depressant effects were demonstrated through several mechanisms:
- Reduction in Spontaneous Motor Activity: Taglutimide administration led to decreased motor activity in test subjects.
- Potentiation of Pentobarbital Effects: It enhanced the sedative effects of pentobarbital, indicating a synergistic interaction.
- Antagonism of Amphetamine Effects: The compound countered the stimulant effects of amphetamine, further confirming its CNS depressant profile.
- Narcotic Activity: When administered intravenously, taglutimide exhibited narcotic-like effects .
Analgesic Potentiation
Taglutimide has shown the ability to enhance the analgesic effects of morphine without providing analgesia on its own. This characteristic suggests potential applications in pain management, particularly in combination therapies .
Comparative Biological Activity
The following table summarizes key biological activities of taglutimide compared to thalidomide:
Activity | Taglutimide | Thalidomide |
---|---|---|
TNF-α Inhibition | Yes (60% inhibition) | Yes (similar efficacy) |
Sedative Effect | Yes | Yes |
Analgesic Potentiation with Morphine | Yes | No |
Toxicity at High Doses | None observed | Limited |
Anticonvulsant Activity | No | No |
Case Studies and Research Findings
-
In Vitro Studies on TNF-α Inhibition:
A study investigated the effectiveness of taglutimide in inhibiting TNF-α production in human peripheral blood mononuclear cells. The results showed comparable efficacy to thalidomide, suggesting potential for similar therapeutic applications . -
Sedative Effects in Animal Models:
In a controlled experiment with mice, taglutimide demonstrated significant sedative effects without toxicity, supporting its development as a safer alternative to traditional sedatives . -
Combination Therapy Potential:
Research highlighted the potential for taglutimide to be used in combination with opioids for pain management, enhancing their effectiveness while potentially reducing required dosages .
Eigenschaften
IUPAC Name |
4-(2,6-dioxopiperidin-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-9-4-3-8(12(18)15-9)16-13(19)10-6-1-2-7(5-6)11(10)14(16)20/h6-8,10-11H,1-5H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPJPYAYMWPUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4CCC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864473 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-26-8, 20537-86-4 | |
Record name | rel-(3aR,4R,7S,7aS)-2-(2,6-Dioxo-3-piperidinyl)hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14166-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC407013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.